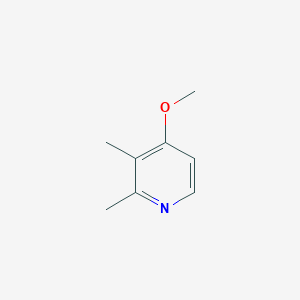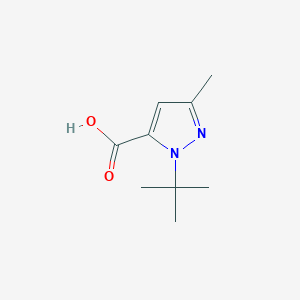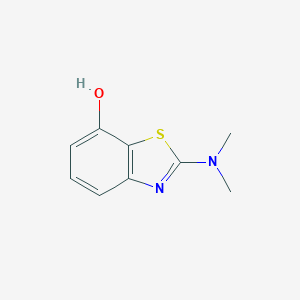
4-Methoxy-2,3-dimethylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-methoxy-2,3-dimethylpyridine derivatives often involves selective chlorination, methoxylation, and subsequent reactions tailored to introduce specific functional groups. For example, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine has been synthesized using a POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions, with the structure confirmed by 1H NMR and IR spectroscopy (Liang, 2007).
Molecular Structure Analysis
The molecular structure of 4-methoxy-2,3-dimethylpyridine derivatives has been extensively studied. For instance, the crystal and molecular structure of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-(4′-methoxyphenyl)-1,4-dihydropyridine was analyzed using X-ray diffraction, revealing specific intra and intermolecular hydrogen bonding patterns and adopting a flat boat conformation in the dihydropyridine ring (Mahendra et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 4-methoxy-2,3-dimethylpyridine derivatives involves various transformations, such as nitration, methoxylation, and acylation. For example, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride was achieved by N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination and salification, yielding an overall yield of 63.6% (Gui, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Organic Compounds : One study details the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, using 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide as a starting material. This showcases the compound's utility in complex organic synthesis processes (Pan Xiang-jun, 2006).
Development of Selective Chlorinating Reagents : Another study involves the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a POCl3/CH2Cl2/Et3N system, highlighting its use in selective chlorination (Xia Liang, 2007).
Conductance Studies in Acid-Base Equilibria : A study conducted conductance behavior analyses of solutions of equimolar complexes involving 4-methoxy-2,6-dimethylpyridine N-oxide, providing insights into acid-base equilibria in organic chemistry (P. Barczyński, M. Szafran, 1994).
X-Ray and Spectroscopic Studies of Complexes : Research on the crystal structure and FT-IR spectra of complexes with substituted pyridine N-oxides, including 4-methoxy-2,6-dimethylpyridine N-oxide, sheds light on the properties of these complexes in various solvents (Z. Dega-Szafran, Monika Grundwald-Wyspiańska, A. Kania, Z. Kosturkiewicz, E. Tykarska, M. Szafran, 1995).
Synthesis of Proton Pump Inhibitors : A synthesis route from 2,3-dimethylpyridine to (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for proton pump inhibitors, demonstrates the compound's relevance in pharmaceutical synthesis (X. Yang, 2008).
Exploration of Antifungal Properties : Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound investigates their antifungal effects, showing potential applications in antifungal drug development (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
Wirkmechanismus
The mechanism that produces the psychedelic activity of MMDA, a member of the amphetamine drug class with stimulant and psychedelic properties, has not been definitively established . It is likely that MMDA has multiple mechanisms of action, and probably acts both as a 5HT2A agonist in a similar manner to hallucinogenic amphetamines such as DOM, and also as a serotonin releaser by reversing the direction of the serotonin reuptake transporter in a similar manner to MDMA .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2,3-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAARVXVDWLOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)



![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)

![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)


